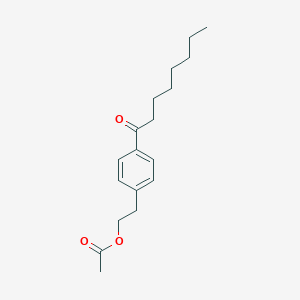

4-Octanoylphenethyl acetate

Description

Properties

IUPAC Name |

2-(4-octanoylphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-3-4-5-6-7-8-18(20)17-11-9-16(10-12-17)13-14-21-15(2)19/h9-12H,3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGCTTARENKHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617189 | |

| Record name | 2-(4-Octanoylphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162358-03-4 | |

| Record name | 2-(4-Octanoylphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octanoylphenethyl acetate typically involves the esterification of phenethyl alcohol with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Phenethyl alcohol+Octanoyl chloride→4-Octanoylphenethyl acetate+HCl

Industrial Production Methods

In an industrial setting, the production of 4-Octanoylphenethyl acetate can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Octanoylphenethyl acetate can undergo various chemical reactions, including:

Oxidation: The acetate group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the octanoyl moiety can be reduced to form alcohols.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

4-Octanoylphenethyl acetate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Octanoylphenethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release phenethyl alcohol, which can then interact with various biological pathways. The octanoyl group can also modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₁₈H₂₄O₃

- Functional Groups: Aromatic ring, ketone (octanoyl), and ester (acetate).

- Applications : Used in industrial and scientific research, particularly in pharmaceutical quality control and analytical chemistry .

- Safety Profile : Classified as harmful if swallowed, causes skin and eye irritation, and may induce respiratory irritation .

The structural and functional uniqueness of 4-octanoylphenethyl acetate is best understood through comparative analysis with analogous esters and phenyl derivatives. Below is a detailed comparison based on molecular structure, physicochemical properties, and biological activity.

Structural Comparison

Key Observations :

- 4-Octanoylphenethyl acetate is distinguished by its long-chain octanoyl group, enhancing lipophilicity compared to shorter-chain analogs like phenyl acetate or fluorophenyl derivatives.

- Compounds like 4-(2-Acetoxy-ethyl)phenyl acetate and 2-(4-Acetoxyphenyl)ethyl acetate share the ester functional group but lack the ketone moiety, reducing their reactivity in nucleophilic acyl substitution reactions .

Key Findings :

- Lipophilicity: The octanoyl chain in 4-octanoylphenethyl acetate significantly increases its hydrophobicity, making it more membrane-permeable than fluorophenyl or morpholine-containing analogs. This property is critical in its role as a pharmaceutical impurity, where bioavailability must be monitored .

- Toxicity: Unlike 4-octanoylphenethyl acetate, 2-(4-Fluorophenyl)-2-oxoethyl acetate lacks acute oral toxicity data but is flagged for respiratory hazards due to its fluorophenyl group .

Industrial and Regulatory Considerations

- 4-Octanoylphenethyl acetate is subject to strict handling protocols, requiring chemical-resistant suits and respiratory protection due to its irritant properties .

- In contrast, simpler esters like phenyl acetate (CAS 122-79-2) are less regulated and widely used in fragrances and solvents .

Biological Activity

4-Octanoylphenethyl acetate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-Octanoylphenethyl acetate is an ester derived from the reaction between 4-octanoylphenethyl alcohol and acetic acid. Its molecular formula is , and it has a molecular weight of approximately 252.35 g/mol. The structure can be represented as follows:

The biological activity of 4-octanoylphenethyl acetate is primarily linked to its interaction with various cellular pathways. Research indicates that it may act as an inhibitor of sphingosine kinase (SK), an enzyme involved in the metabolism of sphingolipids, which play crucial roles in cell signaling and inflammation.

- Sphingosine Kinase Inhibition : Studies have shown that 4-octanoylphenethyl acetate exhibits inhibitory effects on SK2 activity, which could lead to reduced levels of sphingosine-1-phosphate (S1P), a lipid mediator involved in inflammatory responses .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of 4-octanoylphenethyl acetate. It has shown effectiveness against various bacterial strains, indicating its potential use as a natural preservative or therapeutic agent.

- Case Study : A study conducted on the antimicrobial effects of various esters, including 4-octanoylphenethyl acetate, demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

- Anti-inflammatory : By inhibiting SK2, 4-octanoylphenethyl acetate may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial : Its efficacy against pathogens positions it as a potential agent for developing new antimicrobial treatments.

Data Table: Biological Activities of 4-Octanoylphenethyl Acetate

Case Studies

- Antimicrobial Efficacy : A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial properties of various phenethyl esters, including 4-octanoylphenethyl acetate. The results indicated that this compound significantly inhibited the growth of multiple bacterial strains, suggesting its potential as a natural preservative .

- Inflammatory Response Modulation : Another study explored the effects of sphingosine kinase inhibitors on inflammatory markers in vitro. The findings suggested that compounds like 4-octanoylphenethyl acetate could modulate cytokine production, thereby influencing inflammatory pathways .

Q & A

Q. What methodologies are recommended for synthesizing 4-Octanoylphenethyl acetate with high purity?

- Methodological Answer : Optimize acetylation reactions using phenethyl alcohol and octanoyl chloride under controlled anhydrous conditions. Employ purification techniques such as fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography (GC) with flame ionization detection (FID) .

- Key Parameters : Reaction temperature (60–80°C), stoichiometric excess of acyl chloride (1.2–1.5 eq.), and inert atmosphere (N₂/Ar) to prevent hydrolysis.

Q. How can researchers quantify 4-Octanoylphenethyl acetate in environmental samples?

- Methodological Answer : Use reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm, paired with a C18 column and acetonitrile/water mobile phase (70:30 v/v). Calibrate with an analytical reference standard (>97% purity) and validate recovery rates using spiked matrices (e.g., soil, water) .

- Data Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure reproducibility .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–50°C. Monitor degradation kinetics via UV-Vis spectroscopy or GC-MS. For thermal stability, use thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Critical Factors : Oxidative degradation pathways may require oxygen-free environments or antioxidants (e.g., BHT) during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence data for 4-Octanoylphenethyl acetate?

- Methodological Answer : Perform comparative studies using standardized OECD 301/303 biodegradation tests under aerobic and anaerobic conditions. Analyze discrepancies by isolating degradation intermediates via LC-MS/MS and validating results against structurally analogous compounds (e.g., 4-tert-octylphenol ethoxylates) .

- Case Study : Nonylphenol data (log Kow = 4.5–5.5) may predict octanoylphenethyl acetate behavior but require adjustments for ester group hydrolysis kinetics .

Q. What advanced techniques identify degradation products in ecological systems?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with ion mobility spectrometry to separate isomeric byproducts. For structural elucidation, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and compare fragmentation patterns with spectral libraries .

- Example : Photodegradation under UV light (254 nm) may yield phenylacetic acid derivatives, confirmed via tandem MS/MS .

Q. How can computational modeling improve the design of ecotoxicology assays?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints (e.g., LC50 for Daphnia magna). Validate predictions with in vitro bioassays (e.g., algal growth inhibition) and refine models using experimental IC50 values .

- Software Tools : Use EPI Suite™ for biodegradation half-life estimates or COSMOtherm for partition coefficients .

Q. What strategies mitigate batch-to-batch variability in synthetic protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.